molecular formula C17H20N2O3S B2438577 ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-27-0

ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B2438577
CAS RN: 476628-27-0
M. Wt: 332.42
InChI Key: IQLLVBHAZRHUHM-ZCXUNETKSA-N
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Description

Ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Photolytic Pathways

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a compound structurally similar to the one , demonstrates interesting photolytic behavior. It undergoes photolysis at 300 nm, suggesting two potential pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Isomerization in Thiazoline Peptides

Studies on compounds like ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate have revealed that amino acid residues connected to the thiazoline ring undergo complete racemization during ring formation. This finding is significant in the context of peptide chemistry and the synthesis of complex molecules (Hirotsu, Shiba, & Kaneko, 1970).

Synthesis of 5-Substituted 2-Aminothiazolo[5,4-c]pyridine-7-Carboxylates

Research involving ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, which resembles the queried compound, has led to the synthesis of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This demonstrates the versatility of these compounds in creating diverse molecular structures (Albreht, Uršič, Svete, & Stanovnik, 2009).

Crystal Structure Analysis

The structure of similar compounds like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, showing associations via hydrogen-bonded dimers. This kind of structural analysis is critical in understanding molecular interactions and properties (Lynch & Mcclenaghan, 2004).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives illustrates the compound's utility in creating a variety of chemically interesting and potentially useful derivatives (Mohamed, 2021).

properties

IUPAC Name

ethyl 2-(3,4-dimethylbenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-6-22-16(21)14-12(4)19(5)17(23-14)18-15(20)13-8-7-10(2)11(3)9-13/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLLVBHAZRHUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=C(C=C2)C)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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